1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine
Description
1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chloro and nitro groups, which contribute to its reactivity and functionality.
Properties
IUPAC Name |
1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-3-11(13,4-2)7-15-10-9(12)5-8(6-14-10)16(17)18/h5-6H,3-4,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVLWFXVBSZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable diamine reacts with a chlorinated pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted pyridine compounds.
Scientific Research Applications
1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-5-nitropyridin-2-yl)-2-methylpropane-1,2-diamine
- N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
- N’-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
Uniqueness
1-N-(3-chloro-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine stands out due to its specific substitution pattern on the pyridine ring and the presence of an ethylbutane chain
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
